Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate
Brand Name: Vulcanchem
CAS No.: 6265-87-8
VCID: VC16114612
InChI: InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-6-8-13(9-7-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C16H20N2O7
Molecular Weight: 352.34 g/mol

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate

CAS No.: 6265-87-8

Cat. No.: VC16114612

Molecular Formula: C16H20N2O7

Molecular Weight: 352.34 g/mol

* For research use only. Not for human or veterinary use.

Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate - 6265-87-8

Specification

CAS No. 6265-87-8
Molecular Formula C16H20N2O7
Molecular Weight 352.34 g/mol
IUPAC Name diethyl 2-acetamido-2-[(4-nitrophenyl)methyl]propanedioate
Standard InChI InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-6-8-13(9-7-12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19)
Standard InChI Key WNUVFEVPHDQZBA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)NC(=O)C

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is diethyl 2-acetamido-2-[(4-nitrophenyl)methyl]propanedioate, reflecting its esterified malonic acid core with two ethyl groups, an acetamido (-NHCOCH₃) substituent, and a 4-nitrobenzyl moiety. The molecular formula is C₁₆H₂₀N₂O₇, derived from the aggregation of functional groups:

  • Propanedioate core: C₃H₂O₄

  • Ethyl ester groups: 2 × C₂H₅ → C₄H₁₀

  • Acetamido group: C₂H₄NO

  • 4-Nitrobenzyl group: C₇H₆NO₂

This formula aligns with structurally related compounds, such as diethyl 2-[(4-nitrophenyl)methyl]propanedioate (C₁₄H₁₇NO₆) and diethyl 2-acetamido-2-[(4-aminophenyl)methyl]propanedioate (C₁₆H₂₂N₂O₅) , differing in the presence of nitro versus amino groups and the acetamido substitution.

CAS Registry and Synonyms

While no CAS number is explicitly listed for the nitro-substituted acetamido variant, its amino analog is registered under CAS 6335-21-3 . The nitro counterpart without the acetamido group, diethyl 2-[(4-nitrophenyl)methyl]propanedioate, is documented as CAS 7598-70-1 . Synonyms for related structures include:

  • Diethyl 2-(4-nitrobenzyl)malonate

  • Diethyl acetamidomalonate (precursor)

Synthesis and Preparation

Reaction Pathways

The synthesis of diethyl acetamido[(4-nitrophenyl)methyl]propanedioate likely involves a multi-step process derived from malonate chemistry. A patent (CN104610082A) outlines a method for preparing diethyl acetamidomalonate, which serves as a foundational protocol :

  • Nitrosation: Diethyl malonate reacts with sodium nitrite (NaNO₂) in an organic solvent (e.g., dichloromethane) under acidic conditions (acetic acid) at 0–5°C. This yields nitroso-diethyl malonate.

  • Reductive Acylation: The nitroso intermediate undergoes reductive acylation with zinc powder in acetic acid and acetic anhydride, forming diethyl acetamidomalonate after recrystallization.

To introduce the 4-nitrophenylmethyl group, a Friedel-Crafts alkylation or nucleophilic substitution could be employed, leveraging the reactivity of the malonate backbone. For example, reacting diethyl acetamidomalonate with 4-nitrobenzyl bromide in the presence of a base like potassium carbonate might facilitate the substitution.

Optimized Conditions

Key parameters from analogous syntheses include:

  • Temperature: 35–60°C for nitrosation and reductive acylation .

  • Molar Ratios:

    • Diethyl malonate : NaNO₂ : acetic acid = 1 : 1.5–2 : 2–2.5 .

    • Zinc powder : nitroso intermediate = 2–2.5 : 1 .

  • Solvents: Dichloromethane, chloroform, or toluene for nitrosation; acetic acid/acetic anhydride for acylation .

Physical and Chemical Properties

Thermodynamic Data

While direct measurements for the nitro-acetamido derivative are unavailable, extrapolations from related compounds suggest:

PropertyValue (Estimate)Source CompoundReference
Density1.20–1.25 g/cm³C₁₆H₂₂N₂O₅
Boiling Point500–510°CC₁₆H₂₂N₂O₅
Melting Point95–100°C (predicted)Diethyl acetamidomalonate
Flash Point250–260°CC₁₄H₁₇NO₆

The nitro group’s electron-withdrawing nature likely increases thermal stability compared to the amino analog.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (ester C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1340 cm⁻¹ (NO₂ symmetric stretch).

  • NMR (¹H):

    • δ 1.2–1.4 ppm (triplet, ethyl CH₃)

    • δ 4.1–4.3 ppm (quartet, ethyl CH₂)

    • δ 7.5–8.2 ppm (aromatic protons from nitrophenyl)

    • δ 2.0 ppm (singlet, acetamido CH₃)

Applications and Research Findings

Pharmaceutical Intermediates

Malonate esters are pivotal in synthesizing α-amino acids and heterocycles. The acetamido group enables peptide coupling, while the nitrobenzyl moiety serves as a photolabile protecting group. For instance, nitrobenzyl derivatives are used in prodrug activation under UV light .

Materials Science

The nitro group’s polarity enhances compatibility with polymers, suggesting applications in:

  • Coating additives: Improving UV resistance and adhesion.

  • Liquid crystals: Modifying dielectric properties.

Organic Synthesis

This compound may act as a bifunctional electrophile in Michael additions or alkylation reactions. Its malonate core facilitates cyclization reactions to form pyrrolidines or indoles.

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